Boc-5-methoxy-L-tryptophan

説明

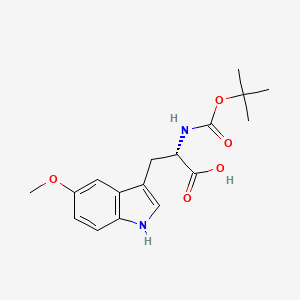

Boc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a methoxy group at the 5-position of the indole ring. This compound is primarily used in research settings, particularly in the study of proteomics and peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with a Boc group. This can be achieved through the reaction of 5-methoxy-L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

化学反応の分析

Types of Reactions: Boc-5-methoxy-L-tryptophan can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in acetone.

Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products:

Deprotection: 5-methoxy-L-tryptophan.

Coupling: Peptides containing this compound.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

科学的研究の応用

Boc-5-methoxy-L-tryptophan is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and the study of indole derivatives.

Biology: In the study of protein interactions and functions.

Industry: Used in the production of specialized peptides and proteins for research and therapeutic purposes.

作用機序

The mechanism of action of Boc-5-methoxy-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid or peptide .

類似化合物との比較

5-Methoxy-L-tryptophan: Lacks the Boc protecting group but shares the methoxy substitution on the indole ring.

Boc-L-tryptophan: Similar protecting group but lacks the methoxy substitution.

5-Methoxy-DL-tryptophan: A racemic mixture of the D and L enantiomers of 5-methoxytryptophan.

Uniqueness: Boc-5-methoxy-L-tryptophan is unique due to the combination of the Boc protecting group and the methoxy substitution, making it particularly useful in specific peptide synthesis applications where selective protection and functionalization are required .

生物活性

Boc-5-methoxy-L-tryptophan (Boc-5-MTP) is a derivative of the amino acid tryptophan, notable for its potential biological activities and therapeutic applications. This compound is particularly relevant in the context of its role in modulating various biological pathways, including those related to inflammation, cancer, and neuropharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino group and a methoxy group at the 5-position of the indole ring. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development.

Mechanisms of Biological Activity

1. Anti-inflammatory Effects

Research has shown that 5-methoxytryptophan (5-MTP), a metabolite related to Boc-5-MTP, exhibits significant anti-inflammatory properties. It has been found to suppress cyclooxygenase-2 (COX-2) expression, which is crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), 5-MTP was shown to rescue endothelial cell proliferation inhibited by tumor necrosis factor-alpha (TNF-α), suggesting that Boc-5-MTP may similarly contribute to endothelial protection under inflammatory conditions .

2. Antitumor Activity

Boc-5-MTP and its derivatives have been investigated for their potential as antitumor agents. The structural similarities between tryptophan derivatives and known antitumor compounds suggest that Boc-5-MTP may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis . For instance, studies have indicated that tryptophan derivatives can interfere with L-type amino acid transporters, which are often overexpressed in cancer cells .

3. Neuropharmacological Potential

Tryptophan and its derivatives play a critical role in serotonin biosynthesis, influencing mood regulation and cognitive functions. Boc-5-MTP may affect serotonin receptor activation, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in various neuropsychiatric disorders . This suggests that Boc-5-MTP could be explored for its antidepressant or anxiolytic properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Inhibition of L-Type Amino Acid Transporters

A study examining various tryptophan derivatives, including Boc-5-MTP, revealed their ability to inhibit LAT1-mediated transport processes. The compound showed an IC50 value of approximately 1.48 μM against LAT1 activity, indicating its potential as a lead compound for developing new inhibitors targeting amino acid transporters in cancer therapy .

特性

IUPAC Name |

(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673995 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114903-30-9 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。